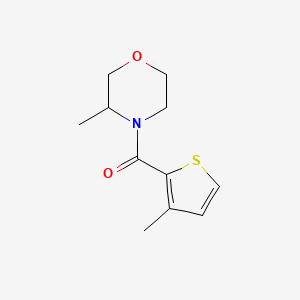![molecular formula C14H12Cl2N2O B7511295 N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been the subject of significant scientific research due to its potential as a painkiller. ABT-594 is a nicotinic acetylcholine receptor agonist, meaning it activates certain receptors in the brain and nervous system that are involved in the perception of pain.
Aplicaciones Científicas De Investigación
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential as a painkiller. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce the rewarding effects of drugs such as nicotine and cocaine.
Mecanismo De Acción
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide acts on nicotinic acetylcholine receptors in the brain and nervous system, specifically those containing the alpha4 and beta2 subunits. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the perception of pain and reward. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a unique binding profile that allows it to selectively activate these receptors without causing significant side effects.
Biochemical and Physiological Effects
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of glial cells in the nervous system. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been shown to have analgesic effects that are independent of opioid receptors, suggesting that it may have a unique mechanism of action compared to other painkillers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It has been shown to be effective in a wide range of animal models of pain, and its unique mechanism of action makes it a valuable tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to its use. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide is a synthetic compound that may not accurately reflect the complexity of natural pain pathways, and its effects may differ between animal models and humans.
Direcciones Futuras
There are several potential future directions for research on N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One area of interest is the development of more selective agonists for specific nicotinic acetylcholine receptor subtypes, which could lead to more targeted pain treatments with fewer side effects. Another area of interest is the potential use of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide in combination with other painkillers, such as opioids, to enhance their effectiveness while reducing their side effects. Finally, further research is needed to better understand the long-term effects of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide and its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves several steps, beginning with the reaction of 3,4-dichlorotoluene with sodium methoxide to form the corresponding carbanion. This intermediate is then reacted with methyl nicotinate to form the desired product, N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. The final product is purified using a combination of chromatography and recrystallization techniques.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)13-4-2-3-7-17-13)9-10-5-6-11(15)12(16)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWANKNYVYNFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)